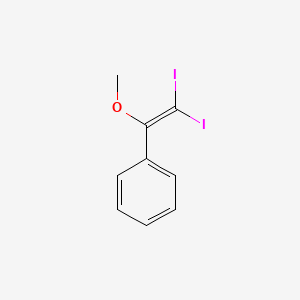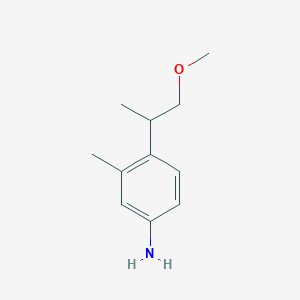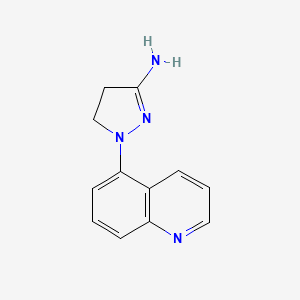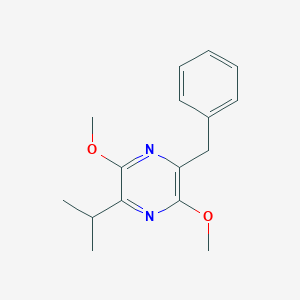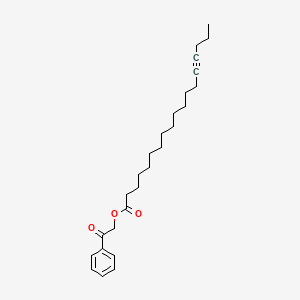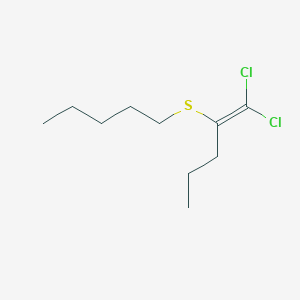
1,1-Dichloro-2-(pentylsulfanyl)pent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1-Dichloro-2-(pentylsulfanyl)pent-1-ene is an organic compound characterized by the presence of a double bond, two chlorine atoms, and a pentylsulfanyl group. This compound belongs to the class of alkenes, which are hydrocarbons containing carbon-carbon double bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dichloro-2-(pentylsulfanyl)pent-1-ene can be achieved through several methods. One common approach involves the reaction of 1,1-dichloropentane with pentylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Properties
CAS No. |
88649-74-5 |
|---|---|
Molecular Formula |
C10H18Cl2S |
Molecular Weight |
241.22 g/mol |
IUPAC Name |
1,1-dichloro-2-pentylsulfanylpent-1-ene |
InChI |
InChI=1S/C10H18Cl2S/c1-3-5-6-8-13-9(7-4-2)10(11)12/h3-8H2,1-2H3 |
InChI Key |
VJHZZPXSNZIDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC(=C(Cl)Cl)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide](/img/structure/B14390373.png)
![Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14390381.png)
![1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14390410.png)
![{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)](/img/structure/B14390415.png)
![2-[(6-Amino-9H-purin-9-yl)methoxy]-3-azidopropan-1-ol](/img/structure/B14390423.png)
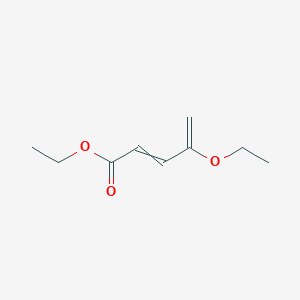
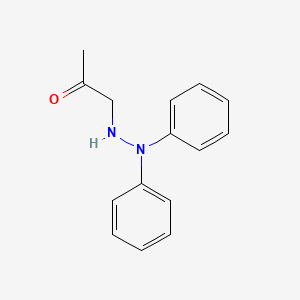
![Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14390445.png)
![4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B14390446.png)
